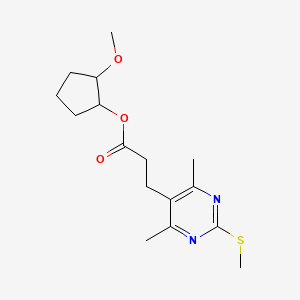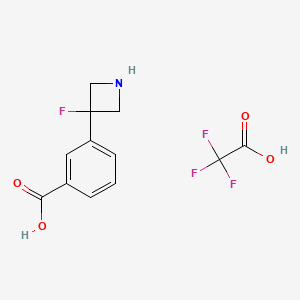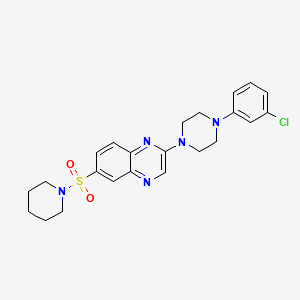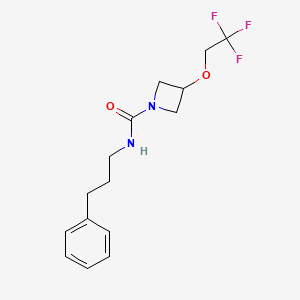
(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds have diverse applications in pharmaceuticals and agrochemicals due to their biological activities. The synthesis of heterocyclic derivatives, such as pyridines, pyrimidines, and thiazines, through methods like the Bohlmann-Rahtz heteroannulation or cyclocondensation, is crucial for creating compounds with potential therapeutic applications. These synthetic routes offer access to a variety of biologically active molecules that can serve as lead compounds for drug development (Bagley et al., 2005), (Flores et al., 2013).
Development of Pharmaceutical Agents
Research into the synthesis of compounds with specific substituents, such as sulfanyl groups, has led to the development of pharmaceutical agents targeting various biological pathways. For instance, compounds synthesized for their potential as leukotriene synthesis inhibitors or 5-lipoxygenase-activating protein inhibitors highlight the importance of chemical synthesis in the development of new therapeutic agents with improved pharmacokinetics and safety profiles (Hutchinson et al., 2009).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives through methods such as oxidative cyclization-alkoxycarbonylation or diversity-oriented synthesis has applications in creating molecules with interesting biological activities. These synthesis strategies enable the production of compounds that can be used in further biological studies or as potential therapeutic agents (Berzosa et al., 2011), (Bacchi et al., 2005).
properties
IUPAC Name |
(2-methoxycyclopentyl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-10-12(11(2)18-16(17-10)22-4)8-9-15(19)21-14-7-5-6-13(14)20-3/h13-14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBQAPQQVYLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2CCCC2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)


![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)


![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)
![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)